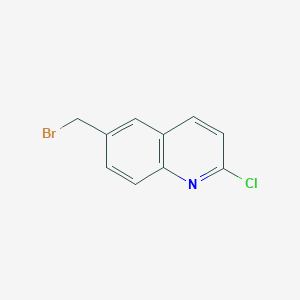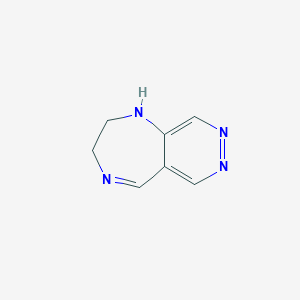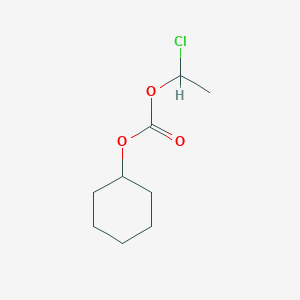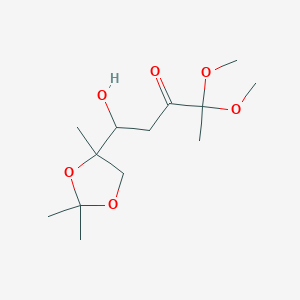
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
Vue d'ensemble
Description
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine, otherwise known as S-4-PBA, is a synthetic compound with a wide range of applications in scientific research. It is a chiral amine with a chiral center at the 4-position, and is used primarily as a chiral ligand for asymmetric catalysis and as a chiral selector in chromatography. In addition, S-4-PBA has been used in a variety of biochemical and physiological studies, due to its ability to interact with a variety of proteins and enzymes.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
RO5256390 has been studied for its potential in treating cognitive dysfunction in Alzheimer’s disease . It has been shown that the activation of TAAR1, a receptor that RO5256390 targets, can rescue glutamatergic hypofunction . In vitro data showed that Aβ 1–42 significantly decreased NMDA cell surface expression while the TAAR1 agonist RO5256390 promoted their membrane insertion in cortical cells . In vivo, RO5256390 showed a mild pro-cognitive effect, as demonstrated by the better performance in the Y maze test in mice treated with Aβ .
Schizophrenia Treatment
RO5256390 has antipsychotic activity in models of schizophrenia . As a selective TAAR1 agonist, it has been shown to be a negative regulator of dopamine transmission .
Cocaine Addiction Treatment
RO5256390 has been found to reduce cocaine’s reinforcing effects . This suggests that it could potentially be used in the treatment of cocaine addiction.
Binge-Eating Disorder Treatment
RO5256390 has been shown to block binge-eating disorder . This suggests that it could potentially be used in the treatment of this disorder.
Modulation of Cytokine Secretion
The selective TAAR1 agonist RO5256390 was used in combination with common damage associated molecular patterns (ATP and ADP) to observe the effect of TAAR1 agonism on modulating cytokine secretion and metabolic profiles . In mouse bone-marrow derived macrophages, TAAR1 agonism inhibited TNF secretion following ATP stimulation .
Potential Therapeutic Target in Inflammatory Disorders
The findings from the study on modulation of cytokine secretion provide the first evidence of trace aminergic and purinergic crosstalk, and support the potential for TAAR1 as a novel therapeutic target in inflammatory disorders .
Propriétés
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?
A1: RO5256390 acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []
Q2: How does RO5256390 impact alcohol consumption in animal models?
A2: Studies in mice have shown that administration of RO5256390 can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]
Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for RO5256390?
A3: Research suggests that RO5256390 may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, RO5256390 has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []
Q4: Has RO5256390 demonstrated efficacy in addressing drug addiction in preclinical studies?
A4: Preclinical studies have shown promising results with RO5256390 in the context of cocaine addiction. Activation of TAAR1 by RO5256390 has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []
Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which RO5256390 belongs?
A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []
Q6: What is the significance of RO5256390's ability to penetrate the blood-brain barrier (BBB)?
A6: The ability of RO5256390 to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []
Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?
A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.
Q8: Are there any known instances of TAAR1 involvement in immune responses?
A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []
Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?
A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like RO5256390 and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
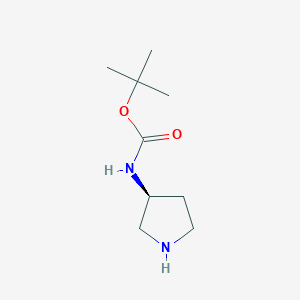
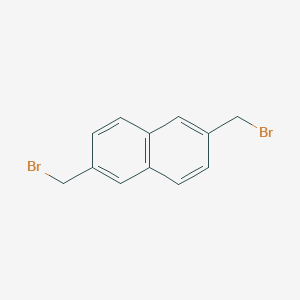
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
